molecular formula C6H5IN2O2 B1372891 2-Amino-5-iodonicotinic acid CAS No. 54400-30-5

2-Amino-5-iodonicotinic acid

Cat. No.: B1372891
CAS No.: 54400-30-5
M. Wt: 264.02 g/mol
InChI Key: XEJZAMUIUDIMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-iodonicotinic acid is an organic compound with the molecular formula C₆H₅IN₂O₂ It is a derivative of nicotinic acid, featuring an amino group at the 2-position and an iodine atom at the 5-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Amino-5-iodonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, which are crucial for redox reactions and the transfer of functional groups, respectively . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it may participate in the synthesis or degradation of certain metabolites, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, as well as its potential accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-iodonicotinic acid typically involves the iodination of 2-amino-nicotinic acid. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form 2-amino-5-iodonicotinamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄).

Major Products:

    Substitution: Formation of 2-amino-5-substituted nicotinic acid derivatives.

    Oxidation: Formation of 2-nitro-5-iodonicotinic acid.

    Reduction: Formation of 2-amino-5-iodonicotinamide.

Scientific Research Applications

2-Amino-5-iodonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-iodonicotinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-isonicotinic acid
  • 2-Acetylamino-isonicotinic acid
  • 2-(Dimethylamino)isonicotinic acid

Comparison: 2-Amino-5-iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. Compared to 2-amino-isonicotinic acid, the iodinated derivative exhibits enhanced binding interactions due to halogen bonding. The acetylamino and dimethylamino derivatives have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-amino-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJZAMUIUDIMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694766
Record name 2-Amino-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54400-30-5
Record name 2-Amino-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-iodonicotinic acid
Reactant of Route 2
2-Amino-5-iodonicotinic acid
Reactant of Route 3
2-Amino-5-iodonicotinic acid
Reactant of Route 4
2-Amino-5-iodonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-5-iodonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-iodonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.